![molecular formula C10H13NO2 B152459 (S)-[(1-Phenylethyl)amino]acetic acid CAS No. 78397-14-5](/img/structure/B152459.png)

(S)-[(1-Phenylethyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

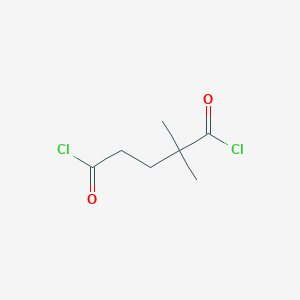

(S)-[(1-Phenylethyl)amino]acetic acid is a derivative of the unnatural amino acid (S) phenyl glycine. It is related to compounds that have significant roles in methylation, detoxication, and antioxidation, and are useful in the pharmaceutical and food industries .

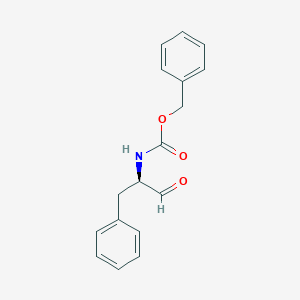

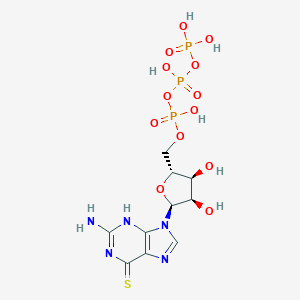

Synthesis Analysis

The synthesis of related amino acids has been reported, such as the synthesis of (S,S)-2-Amino-3-phenylbutyric acid from diethyl (R)-(1-phenylethyl)malonate, which was obtained by desulfurization of the adduct in the stereoselective Michael reaction of (R)-styryl p-tolyl sulfoxide with diethyl malonate . This process demonstrates the methods used to synthesize stereochemically pure amino acids, which could be analogous to the synthesis of (S)-[(1-Phenylethyl)amino]acetic acid.

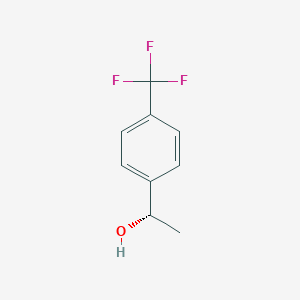

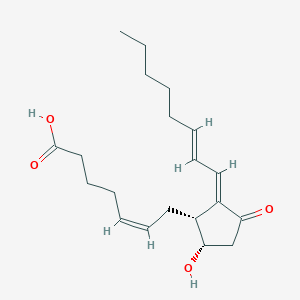

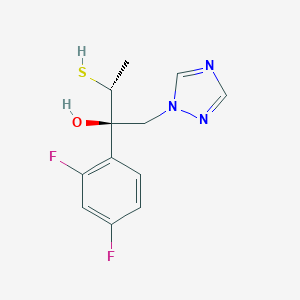

Molecular Structure Analysis

The molecular structure of (S)-[(1-Phenylethyl)amino]acetic acid derivatives has been studied using X-ray diffraction. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate includes an indole ring that is essentially planar and is stabilized by hydrogen bonds . This suggests that the molecular structure of (S)-[(1-Phenylethyl)amino]acetic acid would also exhibit specific geometric conformations and stabilization through intermolecular interactions.

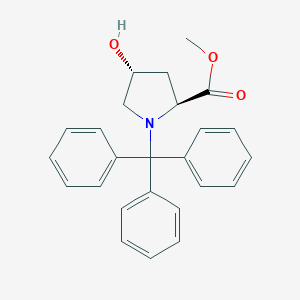

Chemical Reactions Analysis

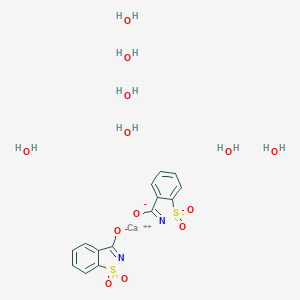

The reactivity of (S)-2-phenyl-2-(p-tolylsulfonylamino)acetic acid, a compound similar to (S)-[(1-Phenylethyl)amino]acetic acid, has been explored. It reacts with alkali metal hydroxides to form coordination polymers, such as lithium and sodium carboxylates, and dipotassium sulfonylamide acetate . These reactions demonstrate the potential for (S)-[(1-Phenylethyl)amino]acetic acid to engage in chemical reactions leading to the formation of complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-phenyl-2-(p-tolylsulfonylamino)acetic acid have been characterized, including the determination of pKa values in DMSO by cyclic voltammetry . The coordination polymers formed with lithium, sodium, and potassium exhibit interesting geometries, such as a tetracoordinated oxygen atom in a square planar geometry and metal-metal interactions . These findings provide insights into the physical and chemical properties that could be expected for (S)-[(1-Phenylethyl)amino]acetic acid.

Wissenschaftliche Forschungsanwendungen

-

Polymer Chemistry

- Amino acids can be used in the field of polymer chemistry, specifically in amino–yne click chemistry .

- This type of reaction has several advantages, including spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .

- It has been used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

-

Therapeutic Uses

- Amino acids play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules .

- They are also involved in prevention of diseases; as a result, amino acids and their oxygenases isolated from various organisms are potent candidates in treatment of diseases which include cancers, inflammations, as well as antibacterial agents .

- Other areas in which amino acids also find key applications are immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .

-

Drug Delivery

- Amino acids can be used in the design of drug delivery carriers .

- The spontaneous amino–yne click reaction, which is common in amino acids, has been used in the design of drug delivery carriers .

- This type of reaction has several advantages, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .

-

Hydrogel Materials Preparation

-

Synthesis of Polymers with Unique Structures

- Amino acids can be used in the synthesis of polymers with unique structures .

- The amino–yne click reaction, which is common in amino acids, has been used in the synthesis of polymers with unique structures .

- This reaction has several advantages, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .

-

Surface Immobilization

- Amino acids can be used in the field of surface immobilization .

- The amino–yne click reaction, which is common in amino acids, has been used in surface immobilization .

- This reaction has several advantages, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[(1S)-1-phenylethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEBVEWGRABHPU-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499840 |

Source

|

| Record name | N-[(1S)-1-Phenylethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[(1-Phenylethyl)amino]acetic acid | |

CAS RN |

78397-14-5 |

Source

|

| Record name | N-[(1S)-1-Phenylethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)